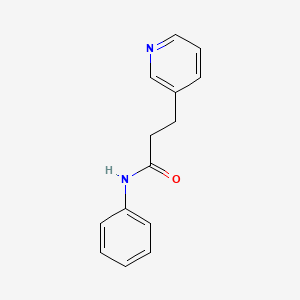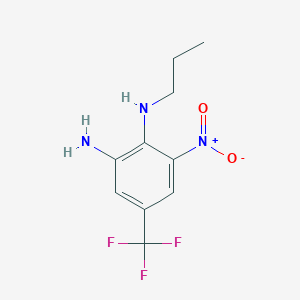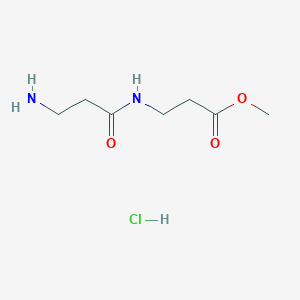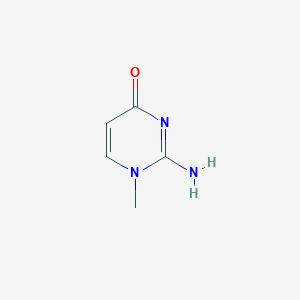![molecular formula C13H17BN2O4 B1654043 (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester CAS No. 2096334-40-4](/img/structure/B1654043.png)
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester
概要
説明
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester: is a boronic acid derivative with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyrido[2,3-b][1,4]oxazine core. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Boronic Acid Group: : The boronic acid group is introduced through a reaction with a boronic acid derivative, such as boronic acid pinacol ester.
Purification: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would require specialized equipment and safety measures to handle potentially hazardous reagents and intermediates.
化学反応の分析
Types of Reactions
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester: can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding oxo derivatives.
Reduction: : Reduction of the boronic acid group to borane derivatives.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of borane derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity.
類似化合物との比較
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester: can be compared with other boronic acid derivatives and pyrido[2,3-b][1,4]oxazine derivatives. Some similar compounds include:
Boronic acid derivatives: : Various boronic acids and their esters.
Pyrido[2,3-b][1,4]oxazine derivatives: : Other derivatives of the pyrido[2,3-b][1,4]oxazine core.
The uniqueness of This compound
特性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)8-5-9-11(15-6-8)18-7-10(17)16-9/h5-6H,7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWJQJUVCYLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125397 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-40-4 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)
![4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile](/img/structure/B1653966.png)
![6,8-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1653967.png)









![1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1653981.png)
